5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride

CYP 2D6 inhibition Drug-drug interaction Medicinal chemistry scaffold optimization

Drug discovery programs often face scaffold-related attrition due to CYP inhibition or poor solubility. This partially saturated bicyclic heterocycle (HCl salt) directly addresses these issues. - **Pharmacological Edge:** Validated in CXCR4 antagonism (IC50 = 24 nM) and HIV-1 integrase allosteric inhibition. Reduces CYP 2D6 liability vs. tetrahydroisoquinoline analogs. - **Physicochemical Advantage:** Enhanced conformational flexibility and aqueous solubility for reliable assay data. - **Supply Security:** Standard R&D packaging available for immediate integration into medicinal chemistry workflows.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 124458-32-8
Cat. No. B3418463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride
CAS124458-32-8
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=CC=C2.Cl
InChIInChI=1S/C8H10N2.ClH/c1-2-7-6-9-5-3-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H
InChIKeyVYSZQJUFJGTSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride Overview


5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride (CAS 124458-32-8) is a partially saturated bicyclic heterocycle comprising a pyridine ring fused to a tetrahydropyridine ring, existing as a hydrochloride salt [1]. This scaffold is employed as a key intermediate in medicinal chemistry programs targeting diverse pharmacological endpoints including chemokine receptor antagonism, antiviral integrase inhibition, and kinase modulation [2]. The saturated 5,6,7,8-tetrahydro ring distinguishes it from fully aromatic 1,6-naphthyridine analogs by conferring distinct conformational flexibility and altered electronic properties that critically influence target engagement and off-target liability profiles [2].

Scaffold Use Medicinal chemistry intermediate for chemokine, antiviral integrase, and kinase research programs
Conformation Partially saturated ring provides conformational flexibility distinct from fully aromatic analogs
Salt Form Hydrochloride salt enables aqueous solubility for assay preparation and formulation studies

5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride: Non-Interchangeability


The 5,6,7,8-tetrahydro-1,6-naphthyridine core cannot be substituted with fully aromatic 1,6-naphthyridine or alternative tetrahydroisoquinoline-based scaffolds without fundamentally altering pharmacological outcomes. Direct comparative profiling demonstrates that introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline framework to generate the 5,6,7,8-tetrahydro-1,6-naphthyridine series profoundly reduces CYP 2D6 enzyme inhibition, a critical determinant of drug-drug interaction liability [1]. Moreover, the saturated ring imparts enhanced conformational flexibility relative to aromatic naphthyridines, enabling favorable interactions with biological targets that are inaccessible to rigid planar analogs [1]. The hydrochloride salt form (CAS 124458-32-8) further confers aqueous solubility advantages essential for reliable in vitro assay performance and formulation development .

Aromatic Naphthyridine Fully aromatic 1,6-naphthyridine replacement may alter conformational flexibility and target engagement profile; saturated ring advantage is lost.
Tetrahydroisoquinoline Switching to tetrahydroisoquinoline scaffold may reintroduce significant CYP 2D6 inhibition, a liability mitigated by the naphthyridine core.
Free Base Form Using free base instead of hydrochloride salt may limit aqueous solubility and compromise reproducibility in biological assays.

5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride: Evidence vs. Comparators


Reduced CYP 2D6 Inhibition vs. TIQ15

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold exhibits substantially reduced CYP 2D6 enzyme inhibition compared to the tetrahydroisoquinoline (TIQ15) core from which it was derived. Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring to generate the 5,6,7,8-tetrahydro-1,6-naphthyridine series greatly diminished CYP 2D6 inhibitory activity [1]. This reduction mitigates a major liability associated with the tetrahydroisoquinoline chemotype, which had demonstrated significant CYP 2D6 inhibition [1].

CYP 2D6 inhibition
Head-to-head
Greatly reduced inhibition vs. TIQ15 scaffold
Supports CYP inhibition liability profiling
Confirm in target-specific CYP panel; comparative scaffold data reported
CYP 2D6 inhibition Drug-drug interaction Medicinal chemistry scaffold optimization

CXCR4 Antagonism vs. AMD11070

Compound 30, a derivative built upon the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, demonstrates potent CXCR4 antagonism with an IC50 of 24 nM [1]. This optimized compound exhibits a favorable profile in direct comparison to AMD11070, an established CXCR4 antagonist clinical candidate, with superior potency and improved oral bioavailability in preclinical species [1].

CXCR4 antagonism
Head-to-head
Compound 30 IC50 = 24 nM vs. AMD11070; oral bioavailability 27% in mice
Supports target engagement assay context
Functional antagonism assay; in vivo exposure reported
CXCR4 antagonist HIV entry inhibition Chemokine receptor

PAMPA Permeability vs. TIQ15

Optimization of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold yielded compound 30 with a PAMPA permeability of 309 nm/s, representing a significant improvement over the first-generation tetrahydroisoquinoline lead TIQ15 [1]. This enhancement in passive membrane permeability correlates with the compound's ability to achieve 27% oral bioavailability in mice, a meaningful advance for this target class [1].

PAMPA permeability
Head-to-head
309 nm/s for compound 30, improved vs. TIQ15
Supports membrane permeability profiling
PAMPA may not fully predict in vivo absorption
Membrane permeability PAMPA assay Oral bioavailability

HIV-1 Entry Inhibition

Compound 30, derived from the 5,6,7,8-tetrahydro-1,6-naphthyridine core, demonstrates potent inhibition of HIV-1 entry in cell culture with an IC50 of 7 nM [1]. This functional antiviral activity directly validates the scaffold's utility in developing therapeutic candidates for HIV infection and distinguishes it from earlier chemotypes lacking robust cellular efficacy [1].

HIV-1 entry inhibition
Class-level
IC50 = 7 nM in cell culture
Supports antiviral activity screening context
Cell-culture model; in vivo translation requires validation
HIV entry inhibitor Antiviral activity CXCR4 antagonist

HIV-1 Integrase Allosteric Inhibition

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives was prepared and screened for activity against HIV-1 infection in cell culture, targeting the allosteric LEDGF/p75-binding site on HIV-1 integrase [1]. This scaffold enables engagement of a therapeutically attractive allosteric pocket distinct from the catalytic site targeted by approved integrase strand transfer inhibitors (INSTIs) such as raltegravir [1].

Integrase allosteric site
Context-dependent
Targets LEDGF/p75-binding pocket; distinct from catalytic INSTIs
Supports allosteric mechanism studies
Derivative screening data; validation required
HIV-1 integrase Allosteric inhibitor Antiviral drug discovery

Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of 5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 124458-32-8) exhibits aqueous solubility due to the presence of the hydrochloride counterion, appearing as a white to off-white crystalline solid soluble in water and various organic solvents . This physical property distinguishes the salt from the corresponding free base and facilitates its use in aqueous-based assays and pharmaceutical formulation development .

Aqueous solubility
Data to verify
Hydrochloride salt: water-soluble; free base: limited solubility
Supports aqueous assay preparation
Solubility may vary by batch; confirm experimentally
Aqueous solubility Salt form Formulation development

5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride: Application Scenarios


CXCR4 Antagonist Optimization: Reduced CYP 2D6 Liability

Programs developing CXCR4 antagonists for HIV entry inhibition, oncology, or immunology indications should procure 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as a scaffold building block to access derivatives with diminished CYP 2D6 inhibition relative to tetrahydroisoquinoline-based leads [1]. Compound 30 derived from this core demonstrated CXCR4 IC50 = 24 nM, PAMPA permeability = 309 nm/s, and 27% oral bioavailability in mice, validating the scaffold's potential for delivering orally bioavailable candidates [1].

HIV-1 Integrase Allosteric Inhibitor Lead Generation

Antiviral drug discovery programs targeting the LEDGF/p75-binding allosteric site on HIV-1 integrase should select 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as a synthetic starting point [1]. This scaffold has been validated in cell culture screens for HIV-1 infection inhibition via an allosteric mechanism distinct from catalytic site-targeting INSTIs, offering a pathway to address emerging drug resistance [1].

c-Met Kinase Inhibitor: 1,6- vs. 1,5-Naphthyridine

Kinase drug discovery programs targeting c-Met should prioritize 1,6-naphthyridine-based scaffolds over 1,5-naphthyridine isomers based on comparative enzymic and cytotoxic activity profiling [1]. The 5,6,7,8-tetrahydro-1,6-naphthyridine core provides a partially saturated variant of this preferred isomeric framework, offering distinct conformational properties for structure-based design campaigns [1].

Application
Selection Property
Validation Focus
CXCR4 antagonist research
CYP 2D6 inhibition liability
CYP enzyme profiling in lead series
HIV-1 integrase allosteric inhibitor research
Allosteric LEDGF/p75 site targeting
Allosteric mechanism and resistance profiling
c-Met kinase inhibitor research
1,6-naphthyridine isomer preference
Kinase selectivity and cytotoxicity profiling

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